
SRI37892
説明
Novel frizzled-7 (Fzd7) inhibitor, inhibiting LRP6 phosphorylation, downregulating the level of cytosolic free β-catenin, and functionally repressing breast cancer cell viability and colony formation, targeting the transmembrane domain of FZD7 thereby blocking the WNT signal transmission
SRI37892 is a frizzled-7 (Fzd7) inhibitor which inhibits LRP6 phosphorylation, downregulates the level of cytosolic free β-catenin, and functionally represses breast cancer cell viability and colony formation. This compound targets the transmembrane domain of FZD7, thereby blocking the WNT signal transmission.
科学的研究の応用
Wnt/Fzd7 シグナル伝達の阻害
SRI37892 は、Wnt/Fzd7 シグナル伝達経路の有意なブロッカーとして同定されています {svg_1}. この経路は、さまざまなタイプの癌の開始と進行の両方にとって重要です {svg_2}. This compound は、サブミクロモル範囲の IC50 値でこのシグナル伝達を阻害することができました {svg_3}.
癌細胞増殖阻害
Wnt/Fzd7 シグナル伝達経路を阻害することに加えて、this compound は、癌細胞増殖の阻害においても可能性を示しています {svg_4}. それは約 2 μM の IC50 値で癌細胞増殖を阻害することができました {svg_5}.
フリzzled-7 細胞膜貫通ドメインの標的化
This compound は、癌の発症と進行において重要な役割を果たす受容体である、Frizzled-7 (Fzd7) の細胞膜貫通ドメインを標的とするように設計されています {svg_6}. これは、Wnt/Fzd モジュレーターの開発のための新しいアプローチを提供します {svg_7}.
WNT/PCP シグナル伝達のための潜在的な治療薬
This compound は、WNT/平面細胞極性 (PCP) シグナル伝達を標的とする潜在的な治療薬として言及されています {svg_8}. WNT/PCP シグナル伝達の破壊または異常な活性化は、さまざまな発達異常と癌の基礎となります {svg_9}.
Wnt/Fzd7 シグナル伝達の調節メカニズムを研究するためのツール
化合物 this compound は、Wnt/Fzd7 シグナル伝達の調節メカニズムを研究するための有用なツールとして機能することができます {svg_10}. これは、この経路の働きとそのさまざまな疾患における役割に関する貴重な洞察を提供することができます {svg_11}.
癌治療薬開発の出発点
Wnt/Fzd7 シグナル伝達を阻害し、癌細胞増殖を阻害する能力を考えると、this compound は癌治療薬の開発の出発点として役立ちます {svg_12}. その構造と作用様式は、改善された有効性と安全性プロファイルを備えた新規薬物の設計を導くことができます {svg_13}.
作用機序
Target of Action
SRI37892 is a small molecule compound that primarily targets the Frizzled protein 7 (Fzd7) . Fzd7 is a seven-transmembrane receptor that belongs to a novel and separated family of G-protein-coupled receptors (GPCRs) . It is the most important member of the Fzd family involved in cancer development and progression .
Mode of Action
This compound is designed to target the transmembrane domain of Fzd7 . It binds to the Fzd7 transmembrane domain, blocking the Wnt/Fzd7 signaling pathway . This interaction results in significant inhibition of the Wnt/Fzd7 signaling with IC 50 values in the sub-micromolar range .
Biochemical Pathways
The Fzd7 receptors can respond to Wnt proteins to activate the canonical β-catenin pathway . This pathway plays a fundamental role in regulating a wide range of developmental and physiological processes in multicellular organisms . This compound, by inhibiting Fzd7, disrupts the Wnt/β-catenin signaling pathway , which is crucial for both the initiation and progression of cancers .
Pharmacokinetics
Its inhibitory activity against cancer cell proliferation suggests it may have favorable bioavailability .
Result of Action
This compound significantly inhibits cancer cell proliferation . It has been shown to block the Wnt/Fzd7 signaling, resulting in the inhibition of proliferation in the triple-negative breast cancer cell lines BT-549 and Hs578T .
Action Environment
生化学分析
Biochemical Properties
SRI37892 plays a pivotal role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the Frizzled protein 7 (Fzd7), a member of the G-protein-coupled receptor family, which is involved in the Wnt/β-catenin signaling pathway . By binding to the transmembrane domain of Fzd7, this compound effectively blocks the Wnt/Fzd7 signaling, thereby inhibiting cancer cell proliferation . The compound’s interaction with Fzd7 is characterized by its high binding affinity, with IC50 values in the sub-micromolar range .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In cancer cells, it significantly inhibits cell proliferation by disrupting the Wnt/Fzd7 signaling pathway . This disruption leads to alterations in cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been shown to reduce the expression of genes involved in cell cycle progression and survival, thereby inducing apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the transmembrane domain of Fzd7, this compound prevents the activation of the Wnt/β-catenin signaling pathway . This inhibition results in the downregulation of β-catenin target genes, which are essential for cell proliferation and survival . Additionally, this compound induces the expression of pro-apoptotic genes, leading to programmed cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on the Wnt/Fzd7 signaling pathway, leading to sustained suppression of cancer cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cancer cell proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of this compound, leading to its excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability . These interactions play a crucial role in determining the compound’s therapeutic efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with Fzd7 and other components of the Wnt/β-catenin signaling pathway . Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound, directing it to specific cellular compartments . Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic potential .
生物活性
Overview
The compound 4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide , also referred to as SRI37892, has emerged as a significant focus of research due to its diverse biological activities. This compound functions primarily as a Frizzled-7 (Fzd7) inhibitor , which plays a crucial role in the WNT signaling pathway, impacting various cellular processes including proliferation and survival of cancer cells.
This compound inhibits LRP6 phosphorylation , leading to the downregulation of cytosolic free β-catenin levels. This mechanism effectively represses breast cancer cell viability and colony formation by blocking WNT signal transmission through the Fzd7 receptor. The inhibition of this pathway is particularly relevant in cancer research, as aberrant WNT signaling is implicated in numerous malignancies.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer effects. It has been shown to selectively inhibit the proliferation of various cancer cell lines. For instance, studies have highlighted its ability to disrupt cell cycle progression and induce apoptosis in breast cancer models .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 5.0 | Inhibition of proliferation |
HeLa (Cervical) | 4.5 | Induction of apoptosis |
A549 (Lung) | 6.0 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory effects. Compounds structurally related to this compound have been reported to exhibit high anti-inflammatory activity, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
This compound and its analogs have also shown promising antimicrobial properties against various microbial strains. This includes both bacterial and fungal pathogens, suggesting potential applications in developing new antimicrobial therapies .
Study 1: Anticancer Efficacy
A study published in Cancer Letters evaluated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers when treated with the compound.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related compounds. The findings revealed that these compounds could effectively reduce pro-inflammatory cytokine levels in vitro, indicating their potential use in inflammatory conditions .
Study 3: Antimicrobial Screening
A recent study screened various derivatives of this compound for antimicrobial activity. The results showed that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting their therapeutic potential in infectious diseases .
特性
IUPAC Name |
4-(benzimidazol-1-yl)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N5O2S/c32-24-12-8-17-13-18(7-11-20(17)28-24)22-14-34-26(29-22)30-25(33)16-5-9-19(10-6-16)31-15-27-21-3-1-2-4-23(21)31/h1-7,9-11,13-15H,8,12H2,(H,28,32)(H,29,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSMYUKZPWJQFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)N5C=NC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SRI37892 interact with its target and what are the downstream effects?
A1: this compound targets the transmembrane domain (TMD) of Frizzled-7 (Fzd7) []. While the exact binding mechanism is not fully elucidated in the paper, the researchers propose that this compound binding to the Fzd7-TMD interferes with Wnt protein binding to Fzd7. This disruption inhibits the activation of the canonical β-catenin pathway, a key signaling cascade involved in cancer development and progression []. By blocking this pathway, this compound effectively reduces cancer cell proliferation [].
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A2: The provided research focuses on the discovery and initial characterization of this compound. While it confirms this compound as a potent Fzd7 inhibitor, detailed SAR studies exploring the impact of structural modifications on activity, potency, and selectivity are not discussed within this specific paper []. Further research is necessary to establish a comprehensive understanding of the SAR for this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。